molecular formula C8H10O3 B14465530 1,6-Dioxaspiro[4.5]dec-3-en-2-one CAS No. 71443-20-4

1,6-Dioxaspiro[4.5]dec-3-en-2-one

Cat. No.: B14465530
CAS No.: 71443-20-4
M. Wt: 154.16 g/mol
InChI Key: HDGIJPCZVRYOCT-UHFFFAOYSA-N
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Description

1,6-Dioxaspiro[4.5]dec-3-en-2-one is a chemical compound with the molecular formula C8H10O3. It is characterized by a spirocyclic structure, which includes a bicyclic ring system with oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dioxaspiro[4.5]dec-3-en-2-one typically involves the formation of the spirocyclic ring system through stereoselective reactions. One common method involves the use of d-glucose as a starting material, which undergoes a series of reactions to form the desired spiroacetal structure . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,6-Dioxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,6-Dioxaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Dioxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, influencing their activity. This can lead to various biological effects, such as modulation of metabolic pathways or inhibition of specific enzymes .

Comparison with Similar Compounds

1,6-Dioxaspiro[4.5]dec-3-en-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

71443-20-4

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

1,10-dioxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C8H10O3/c9-7-3-5-8(11-7)4-1-2-6-10-8/h3,5H,1-2,4,6H2

InChI Key

HDGIJPCZVRYOCT-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2(C1)C=CC(=O)O2

Origin of Product

United States

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